REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][C:4]([C:7]#[N:8])=[CH:3][CH:2]=1.C[O-].[Na+].[Cl-:12].[NH4+:13]>CO>[ClH:12].[N:1]1[CH:6]=[CH:5][C:4]([C:7]([NH2:13])=[NH:8])=[CH:3][CH:2]=1 |f:1.2,3.4,6.7|
|
Name
|
|
Quantity
|
370 g
|
Type
|
reactant
|
Smiles
|
N1=CC=C(C=C1)C#N
|
Name
|
sodium methoxide
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the resulting solid was collected by filtration
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
recrystallized from water
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.N1=CC=C(C=C1)C(=N)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 394 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 70.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |